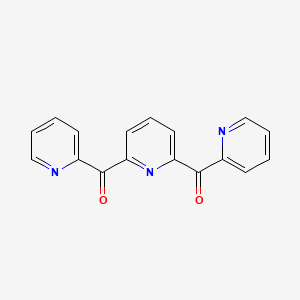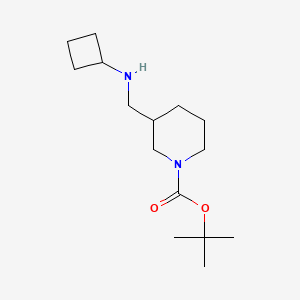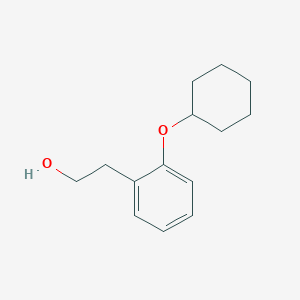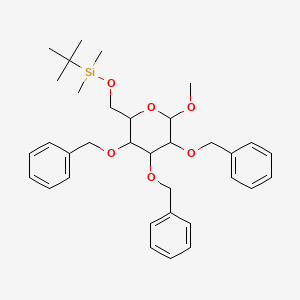
1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is typically synthesized through the esterification of 1H-pyrrole-2,5-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with precise control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 1H-Pyrrole-2,5-dicarboxylic acid.
Reduction: 1H-Pyrrole-2,5-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Quorum Sensing Inhibition: It interferes with bacterial communication pathways, reducing the production of virulence factors and inhibiting biofilm formation.
Antimicrobial Activity: The compound enhances the efficacy of antibiotics by disrupting bacterial cell walls and membranes, leading to increased susceptibility to antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester.
- 2,5-Dimethyl-1H-pyrrole.
- Methyl 2-pyrrolecarboxylate .
Uniqueness: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is unique due to its dual ester groups, which provide distinct reactivity and potential for diverse chemical modifications. Its ability to act as a quorum sensing inhibitor and enhance antibiotic efficacy sets it apart from other pyrrole derivatives .
Eigenschaften
CAS-Nummer |
1757-30-8 |
|---|---|
Molekularformel |
C9H11NO4 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
dimethyl 1-methylpyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C9H11NO4/c1-10-6(8(11)13-2)4-5-7(10)9(12)14-3/h4-5H,1-3H3 |
InChI-Schlüssel |
MLMNFXCRTCBAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)


![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)






![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)

